1,3-Dimethyl-4-nitroso-5-phenylpyrazole
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Overview
Description
1,3-Dimethyl-4-nitroso-5-phenylpyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its nitroso group, exhibits unique chemical properties that make it valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-4-nitroso-5-phenylpyrazole can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with 2-amino-3-methylbutanoic acid, followed by cyclization and nitrosation reactions . The reaction conditions typically include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-nitroso-5-phenylpyrazole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include nitro-pyrazoles, amino-pyrazoles, and various substituted pyrazoles, each with distinct chemical and physical properties .
Scientific Research Applications
1,3-Dimethyl-4-nitroso-5-phenylpyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, polymers, and other materials
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-nitroso-5-phenylpyrazole involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable in therapeutic research .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Lacks the nitroso group, resulting in different chemical reactivity and applications.
1,3-Dimethyl-5-phenylpyrazole: Similar structure but without the nitroso group, leading to variations in biological activity.
4-Nitroso-3,5-dimethylpyrazole: Similar nitroso functionality but different substitution pattern, affecting its chemical properties
Uniqueness
1,3-Dimethyl-4-nitroso-5-phenylpyrazole stands out due to its unique nitroso group, which imparts distinct reactivity and potential for diverse applications in research and industry. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in multiple scientific domains .
Properties
CAS No. |
124032-81-1 |
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Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1,3-dimethyl-4-nitroso-5-phenylpyrazole |
InChI |
InChI=1S/C11H11N3O/c1-8-10(13-15)11(14(2)12-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
SZJNIEJCIMBATB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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